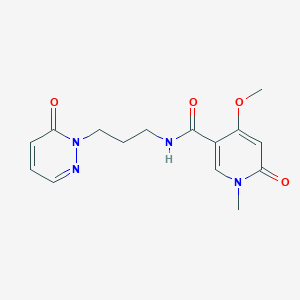
N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole derivatives are widely studied for their potential medicinal properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized .
Synthesis Analysis
The synthesis of similar compounds involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
The reaction completion was monitored by TLC .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Synthesis and Derivative Formation
N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride serves as a fundamental compound in the synthesis of various heterocyclic compounds. For instance, it can undergo reactions leading to the formation of Schiff bases, esterification, and Mannich base formation. These processes are pivotal for producing compounds with potential antimicrobial properties or for creating molecules that could be used in further chemical transformations (Sah et al., 2014).
Corrosion Inhibition
The compound and its derivatives have been explored for their efficacy as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. Studies have shown that these molecules can significantly enhance corrosion resistance, which is crucial for extending the lifespan of metal infrastructure in harsh chemical environments (Yadav, Sharma, & Kumar, 2015).
Molecular Dynamics and Quantum Chemical Studies
Quantum chemical and molecular dynamics simulation studies have been conducted on derivatives of this compound to evaluate their corrosion inhibition performance on iron surfaces. These studies help in understanding the interaction mechanisms at the molecular level, offering insights into the design of more efficient corrosion inhibitors (Kaya et al., 2016).
Anticancer Activity
Some derivatives synthesized from this compound have shown promising results in cytotoxic activity against cancer cell lines. This highlights the potential therapeutic applications of these compounds in developing new anticancer drugs (Nofal et al., 2014).
Antimicrobial Agents
The compound's utility extends to the domain of antimicrobial agents, where synthesized derivatives have exhibited activity against various bacterial and fungal strains. This indicates the potential of these compounds to be developed into new antimicrobial drugs to combat resistant pathogens (Bikobo et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit inhibitory activity against Mycobacterium tuberculosis , with the target being DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their target, dpre1, inhibiting its function and thus disrupting the synthesis of the mycobacterial cell wall . This results in the inhibition of the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the enzyme DprE1, the compound disrupts this biosynthetic pathway, leading to the inhibition of the growth of Mycobacterium tuberculosis .
Result of Action
This is achieved through the disruption of the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Future Directions
properties
IUPAC Name |
N-benzyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2.ClH/c1-11-7-8-14(19-11)13-10-18-15(17-13)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRZUVWOYYQOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)
![6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2936041.png)
![ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2936042.png)


![2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2936047.png)


![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)
![8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2936054.png)


![2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B2936057.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2936059.png)